2,5-Difluorotoluene
Overview
Description
2,5-Difluorotoluene is an organic compound with the molecular formula C₇H₆F₂. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorotoluene can be synthesized through several methods:
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Direct Fluorination: : One common method involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired positions.
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Halogen Exchange: : Another method involves the halogen exchange reaction, where a halogenated toluene derivative (such as 2,5-dichlorotoluene) is treated with a fluorinating agent like antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄). This reaction typically occurs under mild conditions and provides good yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the halogen exchange method due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorotoluene undergoes various chemical reactions, including:
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Substitution Reactions: : The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
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Oxidation Reactions: : The methyl group in this compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used for these transformations.
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Reduction Reactions: : The compound can also undergo reduction reactions, where the aromatic ring is hydrogenated to form 2,5-difluorocyclohexane. Catalysts like palladium on carbon (Pd/C) are commonly used in these reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, temperatures around 100-150°C.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions, temperatures around 50-100°C.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), atmospheric or elevated pressure, temperatures around 25-100°C.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorocyclohexane.
Scientific Research Applications
2,5-Difluorotoluene has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its fluorine atoms provide unique reactivity and stability to the molecules it is incorporated into.
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Material Science: : The compound is used in the development of advanced materials, including polymers and liquid crystals. Its fluorinated structure imparts desirable properties such as thermal stability and chemical resistance.
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Medicinal Chemistry: : In medicinal chemistry, this compound is used as a building block for the synthesis of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
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Biological Research: : The compound is also used in biological research to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,5-difluorotoluene depends on its specific application. In general, the presence of fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effect of the fluorine atoms can activate the aromatic ring towards nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2,5-Difluorotoluene can be compared with other fluorinated toluene derivatives, such as:
2,4-Difluorotoluene: Similar to this compound but with fluorine atoms at the 2 and 4 positions. It exhibits different reactivity and properties due to the different substitution pattern.
3,5-Difluorotoluene: Fluorine atoms are at the 3 and 5 positions. This compound also has unique reactivity and applications compared to this compound.
2,6-Difluorotoluene: Fluorine atoms are at the 2 and 6 positions. It is another isomer with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
1,4-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVKDGEALPJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196423 | |
Record name | 2,5-Difluorotoluene | |
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Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | 2,5-Difluorotoluene | |
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CAS No. |
452-67-5 | |
Record name | 1,4-Difluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-67-5 | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-difluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2,5-DIFLUOROTOLUENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about 2,5-Difluorotoluene can be obtained from its rotational spectrum?
A1: The rotational spectrum provides valuable information about the molecule's structure and internal dynamics. By analyzing the specific frequencies absorbed by the molecule when transitioning between different rotational energy levels, researchers can determine:
- Bond lengths and angles: The precise frequencies are highly sensitive to the molecule's geometry, allowing for accurate determination of bond lengths and angles within the this compound molecule. []
- Internal rotation barrier: The spectrum can reveal information about the rotation of the methyl group (-CH3) relative to the aromatic ring. Analysis of the spectral lines associated with different rotational states of the methyl group allows for the determination of the energy barrier hindering this internal rotation. []
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